N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide
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Overview
Description
N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused with a benzene ring, which is further substituted with a benzyl group and a propionamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide typically involves the condensation of o-phenylenediamine with benzaldehyde to form the benzimidazole core . This is followed by the alkylation of the benzimidazole with benzyl chloride to introduce the benzyl group. The final step involves the reaction of the benzimidazole derivative with propionyl chloride to form the propionamide group .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: The nitro groups on the benzimidazole ring can be reduced to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include benzimidazolone derivatives, amine-substituted benzimidazoles, and various substituted benzimidazole derivatives .
Scientific Research Applications
N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide involves its interaction with various molecular targets and pathways. The benzimidazole ring is known to interact with DNA and proteins, leading to the inhibition of DNA synthesis and cell division. This makes it a potential anticancer agent . Additionally, the compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antiparasitic effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory activity.
2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide: Evaluated for anti-tubercular activity.
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Potent antiviral agent.
Uniqueness
N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the benzyl group and the propionamide group enhances its interaction with molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[2-(1-benzylbenzimidazol-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-19(23)20-13-12-18-21-16-10-6-7-11-17(16)22(18)14-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRJNJIDRYZYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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